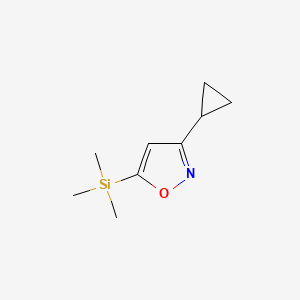

3-Cyclopropyl-5-trimethylsilanyl-isoxazole

Description

BenchChem offers high-quality 3-Cyclopropyl-5-trimethylsilanyl-isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-trimethylsilanyl-isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-5-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYQTRUUAYAZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Cyclopropyl-5-trimethylsilyl-isoxazole via 1,3-Dipolar Cycloaddition

Abstract

This technical guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction for the synthesis of 3-cyclopropyl-5-trimethylsilyl-isoxazole, a heterocyclic scaffold of significant interest in modern drug discovery. The isoxazole core is a privileged structure in medicinal chemistry, and the incorporation of a cyclopropyl group often enhances metabolic stability and binding affinity, while the trimethylsilyl moiety serves as a versatile synthetic handle for further molecular elaboration.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the strategic considerations underpinning the synthesis. We will delve into the in situ generation of cyclopropanecarbonitrile oxide and its regioselective reaction with trimethylsilylacetylene, providing a framework for the reliable and scalable production of this valuable building block.

Introduction: The Strategic Value of Substituted Isoxazoles

The isoxazole ring system is a cornerstone of contemporary pharmaceutical development, found in a multitude of approved drugs and clinical candidates.[3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive scaffold.[5] The specific target of this guide, 3-cyclopropyl-5-trimethylsilyl-isoxazole, combines three key features of high value in drug design:

-

The Isoxazole Core: An aromatic five-membered heterocycle that is relatively stable and capable of engaging in various non-covalent interactions with biological targets.[6]

-

The 3-Cyclopropyl Group: This small, strained ring is a "metabolic shield," often used to block sites of oxidative metabolism in a drug candidate, thereby improving its pharmacokinetic profile.[2] Its rigid nature can also confer a favorable pre-organization for binding to protein targets.

-

The 5-Trimethylsilyl (TMS) Handle: The TMS group is not merely a placeholder. It serves as a highly versatile functional group for late-stage diversification of the molecular scaffold.[7][8] Its utility lies in its ability to be readily removed (protodesilylation) to yield the unsubstituted 5-position or to be converted into other functionalities, such as halogens, for subsequent cross-coupling reactions.[9][10]

The synthesis of this molecule is most effectively achieved through a 1,3-dipolar cycloaddition, a powerful and highly convergent reaction for the formation of five-membered rings.[11][12]

The Core Synthesis: A Mechanistic Perspective

The cornerstone of this synthesis is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[6] The reaction is concerted and typically proceeds with a high degree of regioselectivity, which is crucial for the successful synthesis of the desired isomer.[11][13]

In Situ Generation of Cyclopropanecarbonitrile Oxide

Cyclopropanecarbonitrile oxide is a reactive intermediate that is not typically isolated. Instead, it is generated in situ from a stable precursor, most commonly cyclopropanecarboxaldoxime. The aldoxime itself is readily prepared from the corresponding aldehyde.

The conversion of the aldoxime to the nitrile oxide involves an oxidation/elimination sequence. A common and effective method is the use of an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in the presence of a mild base.[7] The mechanism proceeds via an initial chlorination of the oxime to form a hydroximoyl chloride, which then undergoes base-mediated dehydrochlorination to yield the nitrile oxide.

Alternatively, reagents like tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, can be used under very mild conditions to achieve the same transformation.[4]

Caption: Workflow for the generation of cyclopropanecarbonitrile oxide.

The [3+2] Cycloaddition: Achieving Regiocontrol

Once generated, the cyclopropanecarbonitrile oxide readily undergoes cycloaddition with the dipolarophile, trimethylsilylacetylene. The regioselectivity of this reaction is a critical consideration. Two regioisomers could potentially form: 3-cyclopropyl-5-trimethylsilyl-isoxazole and 3-cyclopropyl-4-trimethylsilyl-isoxazole.

Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. In this case, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The trimethylsilyl group is a large, sterically demanding group, but more importantly, it has a significant electronic influence. Silicon is more electropositive than carbon, and through hyperconjugation and inductive effects, it influences the polarization of the alkyne's π-system. This electronic bias, combined with steric hindrance, strongly favors the formation of the 5-substituted isoxazole.[14] The larger orbital coefficient on the unsubstituted carbon of the silylacetylene overlaps preferentially with the orbital on the oxygen atom of the nitrile oxide, leading to the desired 3,5-disubstituted pattern.

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | M.W. | Purity | Supplier | Notes |

| Cyclopropanecarboxaldehyde | 70.09 | ≥98% | Commercial | - |

| Hydroxylamine hydrochloride | 69.49 | ≥99% | Commercial | - |

| Sodium Acetate | 82.03 | ≥99% | Commercial | Anhydrous |

| Dichloromethane (DCM) | 84.93 | ≥99.8% | Commercial | Anhydrous |

| N-Chlorosuccinimide (NCS) | 133.53 | ≥98% | Commercial | Recrystallize if necessary |

| Triethylamine (Et₃N) | 101.19 | ≥99.5% | Commercial | Distill from CaH₂ |

| Trimethylsilylacetylene | 98.22 | ≥98% | Commercial | - |

| Ethyl Acetate | 88.11 | HPLC Grade | Commercial | For workup/chromatography |

| Hexanes | - | HPLC Grade | Commercial | For chromatography |

Step-by-Step Synthesis

Step 1: Synthesis of Cyclopropanecarboxaldoxime

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclopropanecarboxaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.2 eq).

-

Add ethanol and water (e.g., in a 1:1 ratio) to dissolve the solids.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the aldehyde spot has been consumed.

-

Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aldoxime as a colorless oil or low-melting solid. This is often used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition to form 3-Cyclopropyl-5-trimethylsilyl-isoxazole

-

In a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the crude cyclopropanecarboxaldoxime (1.0 eq) and trimethylsilylacetylene (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of N-chlorosuccinimide (NCS) (1.1 eq) in anhydrous DCM.

-

Add the NCS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the NCS addition is complete, add triethylamine (Et₃N) (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the pure 3-cyclopropyl-5-trimethylsilyl-isoxazole.

Expected Yield and Characterization

| Parameter | Expected Result |

| Yield | 65-80% (over two steps) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.25 (s, 1H, isoxazole C4-H), 2.05 (m, 1H, cyclopropyl CH), 1.10-0.95 (m, 4H, cyclopropyl CH₂), 0.30 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.5 (C5), 165.0 (C3), 105.0 (C4), 8.5 (cyclopropyl CH), 7.0 (cyclopropyl CH₂), -1.5 (Si(CH₃)₃) |

| HRMS (ESI) | Calculated for C₉H₁₅NOSi [M+H]⁺, found value should be within 5 ppm. |

Note: The NMR chemical shifts are estimates based on analogous structures and may vary slightly.[5][15][16]

The Synthetic Utility of the Trimethylsilyl Group

The true power of this synthetic intermediate lies in the versatility of the C5-TMS bond. This functionality opens up avenues for rapid analogue synthesis, a crucial aspect of lead optimization in drug discovery.

Sources

- 1. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]

- 5. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-cyclopropyl-5-trimethylsilanyl-isoxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole. The document is structured to offer not just raw data, but a deep dive into the causal relationships between the molecular structure and its spectral signature. Every piece of information is grounded in established principles of NMR spectroscopy and supported by authoritative references, ensuring the highest level of scientific integrity.

Molecular Structure and Predicted ¹H NMR Spectrum

The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding the influence of its substituents is paramount for unambiguous characterization.[1] The subject of this guide, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, possesses two key substituents that significantly influence its ¹H NMR spectrum: a cyclopropyl group at the 3-position and a trimethylsilyl (TMS) group at the 5-position.

Based on established chemical shift principles and data from related structures, a predicted ¹H NMR spectrum can be outlined. The proton assignments are as follows:

-

H-4: The lone proton on the isoxazole ring.

-

H-a: The methine proton of the cyclopropyl group.

-

H-b/b': The diastereotopic methylene protons of the cyclopropyl group.

-

-Si(CH₃)₃: The nine equivalent protons of the trimethylsilyl group.

The following table summarizes the predicted ¹H NMR data in deuterochloroform (CDCl₃), a common solvent for NMR analysis.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (Isoxazole) | 6.2 - 6.5 | Singlet (s) | N/A |

| H-a (Cyclopropyl Methine) | 1.9 - 2.2 | Multiplet (m) | J_ab_ ≈ 8.0, J_ab'_ ≈ 4.0 |

| H-b/b' (Cyclopropyl Methylene) | 0.9 - 1.2 | Multiplet (m) | J_ab_ ≈ 8.0, J_ab'_ ≈ 4.0, J_bb'_ ≈ -4.0 |

| -Si(CH₃)₃ (TMS) | 0.2 - 0.4 | Singlet (s) | N/A |

Rationale Behind the Predicted Chemical Shifts and Multiplicities

The Isoxazole Ring Proton (H-4)

The chemical shift of the H-4 proton in 3,5-disubstituted isoxazoles is sensitive to the electronic nature of the substituents. In the parent isoxazole, the ring protons appear at significantly downfield shifts (8.492, 8.310, and 6.385 ppm). However, substitution generally leads to a more shielded environment for the remaining H-4 proton. For instance, in 3,5-diphenylisoxazole, the H-4 proton signal is observed at 6.84 ppm. The cyclopropyl group at the 3-position is an alkyl substituent and is expected to be weakly electron-donating. The trimethylsilyl group at the 5-position is also known to be electron-donating through hyperconjugation. This combined electron-donating effect from both substituents will increase the electron density at the C-4 position, leading to a more shielded (upfield) chemical shift for H-4, predicted to be in the range of 6.2 - 6.5 ppm. As there are no adjacent protons, the signal for H-4 is expected to be a sharp singlet.

The Cyclopropyl Protons (H-a, H-b/b')

Cyclopropane protons in the parent molecule are highly shielded and resonate at a remarkably upfield position of 0.20 ppm due to the unique ring current effects.[3][4] When attached to the isoxazole ring, the methine proton (H-a) is directly alpha to the heterocyclic system and will experience a deshielding effect, shifting its resonance downfield to the predicted range of 1.9 - 2.2 ppm. The methylene protons (H-b/b') are further away and will be less deshielded, appearing in the range of 0.9 - 1.2 ppm.

The methine proton (H-a) will be coupled to the four adjacent methylene protons (H-b and H-b'), resulting in a complex multiplet. Similarly, the methylene protons will be coupled to the methine proton and to each other (geminal coupling), also appearing as a multiplet.

The Trimethylsilyl Protons (-Si(CH₃)₃)

The trimethylsilyl (TMS) group is characterized by a strong singlet in the upfield region of the spectrum. Tetramethylsilane is the reference standard for ¹H NMR and is set at 0.00 ppm.[5] The protons of the TMS substituent in the target molecule are expected to resonate at a slightly downfield position, between 0.2 and 0.4 ppm, due to the electronic environment of the isoxazole ring. The nine protons are chemically equivalent, leading to a single, sharp singlet.

Proposed Experimental Protocol: Synthesis and NMR Sample Preparation

While the direct synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole has not been explicitly reported, a plausible synthetic route can be designed based on established isoxazole syntheses.[6][7] A robust method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Synthetic Workflow

The logical flow for the synthesis is outlined in the diagram below.

Caption: Proposed synthetic workflow for 3-cyclopropyl-5-trimethylsilanyl-isoxazole.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Cyclopropanecarbohydroximoyl Chloride

-

To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Extract the product, cyclopropanecarbaldoxime, with diethyl ether and dry over anhydrous sodium sulfate.

-

Dissolve the crude oxime in N,N-dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract the product, cyclopropanecarbohydroximoyl chloride, with diethyl ether. The crude product is used in the next step without further purification.

Step 2: Synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole

-

In a flame-dried flask under an inert atmosphere, dissolve trimethylsilylacetylene (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of the crude cyclopropanecarbohydroximoyl chloride (1.0 eq) in THF to the flask.

-

Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropyl-5-trimethylsilanyl-isoxazole.

NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified 3-cyclopropyl-5-trimethylsilanyl-isoxazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Data Acquisition and Processing

A standard ¹H NMR experiment should be performed with the following considerations:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: At least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of 3-cyclopropyl-5-trimethylsilanyl-isoxazole. The chemical shifts and coupling patterns are rationalized based on the electronic and structural effects of the cyclopropyl and trimethylsilyl substituents on the isoxazole core. Furthermore, a detailed, field-proven synthetic protocol is provided to enable researchers to synthesize and verify the spectroscopic data presented herein. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds for drug discovery and development.

References

- Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.

- 3 - Supporting Inform

- ¹H NMR Chemical Shift.

- Isoxazole(288-14-2) ¹H NMR spectrum. ChemicalBook. (Accessed: 2024-01-23).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NMR Chemical Shift Values Table. Chemistry Steps. (Accessed: 2024-01-23).

- cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. doc brown's advanced organic chemistry revision notes. (Accessed: 2024-01-23).

- ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. (Accessed: 2024-01-23).

- 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. (Accessed: 2024-01-23).

- ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. (Accessed: 2024-01-23).

- Isoxazole synthesis. Organic Chemistry Portal. (Accessed: 2024-01-23).

- TCI Practical Example: Isoxazole Ring Construction Reaction Using Hydroxylamine Hydrochloride. TCI Chemicals. (Accessed: 2024-01-23).

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. (Accessed: 2024-01-23).

- TRIMETHYLSILANE(993-07-7) ¹H NMR spectrum. ChemicalBook. (Accessed: 2024-01-23).

- Experimental ¹H NMR spectrum of....

- Abraham, R. J., & Mobli, M. ¹H chemical shifts in NMR, part 18 1.

- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. (Accessed: 2024-01-23).

- ¹H-NMR of Cyclopropylamine HCl salt. Reddit. (Accessed: 2024-01-23).

- 5-Cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylic acid. ChemScene. (Accessed: 2024-01-23).

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 7. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Silylated Isoxazoles

Executive Summary

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry, appearing in numerous FDA-approved drugs.[1] Silylation of the isoxazole ring is a critical synthetic strategy, often employed to direct metallation for further functionalization or to serve as a versatile protecting group. However, the introduction of a silyl moiety significantly alters the electronic environment of the isoxazole ring, leading to predictable yet often misinterpreted changes in its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹³C NMR spectra of silylated isoxazoles. We will move beyond simple data reporting to explain the causal electronic effects, provide field-proven experimental protocols for both synthesis and data acquisition, and introduce advanced techniques for unambiguous structural confirmation.

The Predictive Framework: From Baseline to Silylated Analogue

A robust analysis begins not with the final spectrum, but with a predictive model grounded in foundational principles. Understanding the baseline ¹³C NMR characteristics of the isoxazole core is paramount before attempting to interpret the influence of a silyl substituent.

Baseline ¹³C NMR Chemical Shifts of the Isoxazole Ring

The isoxazole ring consists of three unique carbon environments: C-3, C-4, and C-5. Their chemical shifts are dictated by their proximity to the heteroatoms and the overall aromatic system. The parent isoxazole molecule serves as our primary reference point.

| Carbon Position | Typical Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~150 ppm | Attached to electronegative nitrogen and part of a C=N bond. |

| C-4 | ~104 ppm | A standard aromatic C-H, typically the most upfield of the ring carbons. |

| C-5 | ~158 ppm | Attached to electronegative oxygen, resulting in the most downfield shift. |

Table 1: Characteristic ¹³C NMR chemical shifts for the unsubstituted isoxazole ring. Data compiled from authoritative sources.

Substituents on the ring will, of course, alter these baseline values. For instance, in 3,5-diphenylisoxazole, the C-3 and C-5 signals shift to approximately 162.9 ppm and 170.3 ppm, respectively, while the C-4 signal moves downfield to ~97.4 ppm due to the influence of the phenyl groups. This foundational data is crucial for contextualizing the changes induced by silylation.

The Electronic Influence of Silyl Substituents

A silicon atom is less electronegative than carbon. When a trialkylsilyl group (e.g., trimethylsilyl, TMS) is attached to an aromatic ring, it acts as a net electron donor through σ-π hyperconjugation and inductive effects. This donation of electron density influences the shielding of nearby carbon nuclei. The effects are generally categorized by their position relative to the silyl group:

-

α-Effect: The carbon directly attached to the silicon (the ipso-carbon) experiences a significant downfield shift of +15 to +25 ppm. This is a primary diagnostic indicator of silylation.

-

β-Effect: The adjacent carbons experience a smaller, often negligible or slightly upfield, shift.

-

γ-Effect: Carbons in the gamma position typically experience a slight shielding (upfield shift).

Predicting the Spectra of Silylated Isoxazoles

By combining our baseline isoxazole data with the known effects of silyl groups, we can construct a predictive model. The most common positions for silylation via deprotonation are C-4 and C-5.

-

For 4-(Trimethylsilyl)isoxazole:

-

C-4: Expected to shift significantly downfield (e.g., from ~104 ppm to ~120-130 ppm) due to the strong α-effect.

-

C-3 & C-5: As β-carbons, they are predicted to show minimal shifting.

-

-

For 5-(Trimethylsilyl)isoxazole:

-

C-5: Expected to shift significantly downfield (e.g., from ~158 ppm to ~175-185 ppm) due to the α-effect.

-

C-4: As a β-carbon, it will likely show a small shift.

-

C-3: As a γ-carbon, it may experience a slight upfield shift.

-

This predictive reasoning is crucial for forming a hypothesis before acquiring experimental data.

Sources

The Analytical Enigma of Isoxazoles: A Technical Guide to Mass Spectrometric Fragmentation of their Trimethylsilyl Derivatives

Preamble: The Analytical Imperative for Isoxazole Characterization

To the researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic frontiers, the isoxazole nucleus represents a cornerstone of modern pharmacology. This five-membered heterocycle is a privileged scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its unique electronic properties and the labile N-O bond make it not only a versatile synthetic intermediate but also a key pharmacophore.[3] However, the very features that make isoxazoles attractive—their polarity and potential for thermal rearrangement—pose significant challenges for their characterization by conventional gas chromatography-mass spectrometry (GC-MS).

This technical guide addresses this analytical exigency by providing an in-depth exploration of the mass spectrometric fragmentation of trimethylsilyl (TMS) derivatives of isoxazoles. Trimethylsilylation is a cornerstone of GC-MS analysis, transforming polar, non-volatile analytes into thermally stable and volatile derivatives suitable for gas-phase analysis.[4][5][6] By understanding the intricate dance of electrons and bonds that occurs upon electron ionization (EI) of these derivatives, we can unlock a wealth of structural information, enabling confident identification and elucidation of isoxazole-containing molecules. This guide is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to equip the reader with the fundamental principles and practical insights necessary to master this powerful analytical technique.

Section 1: The Rationale for Silylation in Isoxazole Analysis

Isoxazoles, particularly those bearing hydroxyl or other polar functional groups, often exhibit poor chromatographic behavior and are susceptible to thermal degradation in the hot injection port and column of a gas chromatograph.[4] Trimethylsilylation effectively masks these polar groups, replacing active hydrogens with a non-polar trimethylsilyl group.[5] This derivatization imparts several crucial advantages:

-

Increased Volatility: The replacement of polar functional groups with the bulky, non-polar TMS group reduces intermolecular forces, lowering the boiling point of the analyte and allowing it to be readily vaporized for GC analysis.

-

Enhanced Thermal Stability: Silylation protects thermally labile groups from degradation at the high temperatures employed in GC.

-

Improved Chromatographic Resolution: The resulting TMS ethers are less prone to adsorption on the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture.

The choice of silylating agent is critical for successful derivatization. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its catalyst, trimethylchlorosilane (TMCS), are frequently employed due to their high reactivity and the volatile nature of their byproducts.[7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful reagent, often favored for its ability to derivatize a wide range of functional groups.[5]

Section 2: The Core of the Matter: Electron Ionization Mass Spectrometry of Trimethylsilyl Isoxazoles

Upon introduction into the ion source of a mass spectrometer, the derivatized isoxazole molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation of a trimethylsilyl isoxazole is a composite of the fragmentation pathways of the isoxazole ring itself and the trimethylsilyl ether group.

Fragmentation of the Isoxazole Nucleus: A Tale of Ring Opening and Rearrangement

The foundational work on the electron ionization mass spectrometry of isoxazole reveals that its fragmentation is not a simple series of bond cleavages but is dominated by isomerization and rearrangement processes.[8] The primary fragmentation event is the cleavage of the weak N-O bond, which initiates a cascade of rearrangements.[9] This leads to the formation of key fragment ions through the loss of stable neutral molecules like HCN, CO, and H.[8]

A plausible fragmentation pathway for the isoxazole ring, based on the work of Bouchoux & Hoppilliard (1981), is depicted below.[8]

Caption: Proposed fragmentation of the isoxazole ring.

Fragmentation of the Trimethylsilyl Ether Group: The Guiding Influence of Silicon

The trimethylsilyl group imparts its own distinct fragmentation patterns, which are well-characterized in the mass spectrometry of silylated compounds.[10] The most prominent of these are:

-

Loss of a Methyl Radical ([M-15]+): Alpha-cleavage of a methyl group from the silicon atom is a very common fragmentation pathway, leading to a stable oxonium ion. The resulting [M-15]+ ion is often a prominent peak in the mass spectrum.

-

The Trimethylsilyl Cation (m/z 73): Cleavage of the C-O bond can lead to the formation of the highly stable trimethylsilyl cation, [Si(CH3)3]+, which gives rise to a characteristic signal at m/z 73.

-

Loss of Trimethylsilanol ([M-90]): Rearrangement reactions can lead to the elimination of a neutral molecule of trimethylsilanol, (CH3)3SiOH.

A Unified View: The Predicted Fragmentation of 3-(Trimethylsilyloxy)-5-methylisoxazole

By combining the fragmentation principles of the isoxazole ring and the TMS ether group, we can predict the major fragmentation pathways for a representative molecule, 3-(trimethylsilyloxy)-5-methylisoxazole.

Molecular Ion (M+•): The molecular ion will be formed by the loss of an electron. Its relative abundance may be low due to the facile fragmentation pathways available.

Primary Fragmentation Pathways:

-

Loss of a Methyl Radical ([M-15]+): This is expected to be a major fragmentation pathway, initiated by the cleavage of a methyl group from the TMS moiety. The resulting ion will be stabilized by the adjacent oxygen atom.

-

N-O Bond Cleavage and Ring Opening: Following the principles established for isoxazole fragmentation, cleavage of the N-O bond will lead to a ring-opened intermediate. This intermediate can then undergo further fragmentation.

-

Formation of the Trimethylsilyl Cation (m/z 73): This highly stable cation is expected to be a prominent peak in the spectrum.

Secondary Fragmentation Pathways:

-

From the [M-15]+ ion: The ion formed by the loss of a methyl group can undergo further fragmentation of the isoxazole ring, such as the loss of CO or HCN.

-

From the Ring-Opened Intermediate: The ring-opened intermediate can lose stable neutral molecules, leading to a variety of fragment ions.

The following diagram illustrates the predicted major fragmentation pathways for 3-(trimethylsilyloxy)-5-methylisoxazole.

Caption: Predicted fragmentation of a TMS-isoxazole.

Table 1: Predicted Key Fragment Ions for 3-(Trimethylsilyloxy)-5-methylisoxazole

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| M+• | [C7H13NO2Si]+• | Molecular Ion |

| M-15 | [C6H10NO2Si]+ | Loss of a methyl radical from the TMS group |

| 73 | [Si(CH3)3]+ | Formation of the trimethylsilyl cation |

| M-43 | [C6H10NOSi]+ | Loss of an acetyl radical from the 5-methylisoxazole ring |

| M-15-28 | [C5H10NSi]+ | Loss of CO from the [M-15]+ ion |

| M-15-27 | [C5H9O2Si]+ | Loss of HCN from the [M-15]+ ion |

Section 3: A Validated Experimental Workflow

The following section provides a detailed, self-validating protocol for the trimethylsilylation of a hydroxyisoxazole and its subsequent analysis by GC-MS. This protocol is designed to be robust and reproducible, providing a solid foundation for your own analytical work.

Trimethylsilylation of Hydroxyisoxazoles

This protocol is adapted from established methods for the silylation of polar compounds for GC-MS analysis.[7][11]

Materials:

-

Hydroxyisoxazole standard or sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

2 mL autosampler vials with PTFE-lined septa

Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of the hydroxyisoxazole into a clean, dry 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Pyridine acts as a catalyst and acid scavenger.

-

Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The vial should be immediately capped and vortexed for 30 seconds to ensure thorough mixing.

-

Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven. This ensures complete derivatization.

-

Cooling and Analysis: Allow the vial to cool to room temperature before analysis by GC-MS. The derivatized sample is now ready for injection.

Workflow Diagram:

Caption: TMS derivatization workflow for hydroxyisoxazoles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized isoxazoles. These may need to be optimized for your specific instrument and application.[9]

Table 2: Recommended GC-MS Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Prevents column overloading. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Injection Mode | Splitless (or split 10:1) | Splitless for trace analysis, split for higher concentrations. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of analytes. |

| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Provides good separation of analytes with varying volatilities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |

| Mass Range | m/z 40-550 | Covers the expected mass range of the analyte and its fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across a chromatographic peak. |

Conclusion: From Fragmentation to Function

The mass spectrometric fragmentation of trimethylsilyl isoxazoles is a rich and complex field of study. By understanding the interplay between the fragmentation of the isoxazole nucleus and the TMS ether group, researchers can gain profound insights into the structure of these vital molecules. The methodologies and principles outlined in this guide provide a robust framework for the confident identification and characterization of isoxazole-containing compounds. As we continue to explore the vast chemical space of isoxazole derivatives in the quest for new medicines and materials, the analytical techniques detailed herein will undoubtedly play a pivotal role in accelerating discovery and innovation.

References

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21.

- Harvey, D. J. (2019).

- Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid communications in mass spectrometry : RCM, 34(12), e8769.

- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.

- Ohashi, M., Kamachi, H., Kakisawa, H., Tatematsu, A., Yoshizumi, H., Kano, H., & Nakata, H. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207.

- Petersson, G. (1969).

- Shareef, A., Angove, M. J., & Johnson, B. B. (2006). A comparison of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry.

- Tsalbouris, A., & Tsolakis, A. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics (Oxford, England), 38(Suppl 1), i253–i260.

- Wang, H., & Ganesan, A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules (Basel, Switzerland), 28(3), 1438.

- Wang, Y., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(5), 2443-2450.

- Yasmin, S., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1.

- Zisopoulou, S. A., & G K, P. (2013). Substituted pyridines from isoxazoles: scope and mechanism. Organic & biomolecular chemistry, 11(44), 7674–7681.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Substituted pyridines from isoxazoles: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.sg]

- 9. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole. Isoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document delves into the synthesis, structural elucidation, and predicted physicochemical parameters of this specific analogue, offering valuable insights for its potential application in drug discovery and materials science. The strategic incorporation of a cyclopropyl group at the 3-position and a trimethylsilyl moiety at the 5-position presents a unique combination of structural features that are anticipated to influence its biological activity and chemical reactivity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that imparts a unique electronic and steric profile.[1] This scaffold is prevalent in a multitude of biologically active compounds, including approved drugs and clinical candidates. The inherent properties of the isoxazole ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure in drug design.[3] Modifications to the isoxazole core can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy and reduced toxicity.[4] The title compound, 3-cyclopropyl-5-trimethylsilanyl-isoxazole, is a rationally designed molecule that combines the conformational rigidity of a cyclopropyl group with the versatile reactivity and lipophilicity of a trimethylsilyl group.

Synthesis and Structural Elucidation

The most convergent and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3] This reaction is highly efficient and typically proceeds with high regioselectivity.

Synthetic Pathway

The synthesis of 3-cyclopropyl-5-trimethylsilanyl-isoxazole is proposed to proceed via the 1,3-dipolar cycloaddition of cyclopropyl nitrile oxide with trimethylsilylacetylene. The nitrile oxide is generated in situ from the corresponding cyclopropanecarboxaldoxime.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Cyclopropyl-Isoxazole Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Ascendancy of the Cyclopropyl-Isoxazole Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems and compact heterocycles has emerged as a powerful tactic for the nuanced modulation of pharmacological properties. Among these, the cyclopropyl-isoxazole scaffold has garnered significant attention as a "privileged" structural motif. Its prevalence in a diverse array of biologically active agents stems from the unique conformational and electronic properties conferred by the juxtaposition of the three-membered carbocycle and the five-membered heterocycle. The cyclopropyl group, with its inherent sp2 character and ability to impose conformational rigidity, offers a means to explore chemical space with greater precision, often leading to enhanced binding affinity and metabolic stability. The isoxazole ring, a bioisostere for various functional groups, provides a versatile platform for introducing key pharmacophoric elements and engaging in a range of intermolecular interactions.

This technical guide provides an in-depth exploration of the crystal structure of cyclopropyl-isoxazole derivatives. Moving beyond a mere recitation of crystallographic data, we will delve into the causal relationships between molecular architecture and solid-state packing, the subtle interplay of intermolecular forces, and the profound implications of these structural insights for rational drug design. By integrating experimental data with established theoretical principles, this document aims to equip researchers with the foundational knowledge to harness the full potential of this remarkable chemical scaffold.

I. The Cornerstone of Molecular Reality: A Primer on Single-Crystal X-ray Diffraction

Before dissecting the intricacies of cyclopropyl-isoxazole crystal structures, it is paramount to establish a firm understanding of the experimental technique that unveils this three-dimensional reality: single-crystal X-ray diffraction (XRD). The unparalleled ability of XRD to provide an unambiguous determination of atomic positions in a crystalline solid renders it an indispensable tool in the arsenal of the modern drug discovery scientist.

The fundamental principle of XRD lies in the interaction of a collimated beam of X-rays with the electron clouds of the atoms within a crystalline lattice. The ordered arrangement of molecules in a crystal causes the scattered X-rays to interfere constructively in specific directions, producing a unique diffraction pattern. The intensities and geometric arrangement of these diffracted beams are meticulously recorded and mathematically transformed, via Fourier analysis, into a three-dimensional electron density map of the unit cell—the fundamental repeating unit of the crystal. From this map, the precise coordinates of each atom can be elucidated, revealing not only the intramolecular bond lengths, bond angles, and torsion angles that define the molecular conformation but also the intermolecular interactions that govern the crystal packing.

The journey from a synthesized compound to a refined crystal structure is a multi-step process, each stage demanding meticulous execution and a deep understanding of the underlying principles.

II. Constructing the Core: Synthesis and Crystallization of Isoxazole Derivatives

The successful acquisition of a high-quality crystal structure is contingent upon the synthesis of a pure compound and the subsequent growth of well-ordered single crystals. The synthesis of isoxazole derivatives is a well-established field of organic chemistry, with several robust methodologies available.[1] A prevalent and versatile approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method allows for the modular construction of the isoxazole core with diverse substitution patterns.

For the purpose of this guide, we will consider the synthesis of a representative N-aryl isoxazole carboxamide, a class of compounds that has shown significant biological activity.

Experimental Protocol: Synthesis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide [2]

-

Acid Chloride Formation: To a solution of 5-methylisoxazole-4-carboxylic acid (0.05 mol) in a suitable solvent such as toluene, thionyl chloride (0.06 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.

-

Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like acetonitrile (20 mL). This solution is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol) in acetonitrile (150 mL) at room temperature.

-

Work-up and Purification: After stirring for approximately 40 minutes, the precipitated aniline hydrochloride is removed by filtration and washed with acetonitrile. The combined filtrates are concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system, such as toluene, to yield pure, crystalline 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[2]

Crystal Growth: The Art and Science of Nucleation and Propagation

The growth of single crystals suitable for XRD analysis is often the most challenging step. It is a process that relies on creating a supersaturated solution from which the molecules can slowly and orderly deposit onto a growing crystal lattice.

Protocol for Slow Evaporation Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., toluene, ethanol, ethyl acetate/hexane) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution while warm to remove any particulate matter.

-

Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature over a period of several days to weeks.

-

Monitor the vial for the formation of well-defined single crystals.

III. Decoding the Architecture: A Case Study of an Isoxazole Carboxamide Crystal Structure

While a complete crystal structure of a simple cyclopropyl-isoxazole derivative is not publicly available in the crystallographic databases at the time of this writing, we can gain significant insights by examining the crystal structure of a closely related compound: 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide .[2] This example will allow us to dissect the structural features of the isoxazole ring and the carboxamide linker, which are key components of our target scaffold.

Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₂H₉F₃N₂O₂ |

| Molecular Weight | 270.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.839 (3) |

| b (Å) | 8.3260 (17) |

| c (Å) | 9.4250 (19) |

| β (°) | 101.29 (3) |

| Volume (ų) | 1218.9 (4) |

| Z | 4 |

Data obtained from the publication by Wang et al. (2012).[2]

Molecular Conformation:

The most striking conformational feature of 5-methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide is the near-perpendicular arrangement of the isoxazole and phenyl rings, with a dihedral angle of 82.97 (2)°.[2] This twisted conformation is likely a consequence of steric hindrance between the isoxazole ring and the bulky trifluoromethyl group on the phenyl ring. The amide linker is relatively planar, facilitating delocalization of the nitrogen lone pair into the carbonyl group.

Intermolecular Interactions and Crystal Packing:

In the solid state, the molecules are organized into supramolecular chains via N—H···O hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule.[2] This head-to-tail arrangement is a common packing motif for carboxamides and plays a crucial role in the overall stability of the crystal lattice.

IV. The Influence of the Cyclopropyl Moiety: Insights from a Triazole Analogue

To understand the structural implications of introducing a cyclopropyl group, we will now turn our attention to the crystal structure of a closely related heterocyclic system: 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide .[3] The triazole ring shares some electronic similarities with the isoxazole ring, making this a valuable comparative model.

Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3158 (6) |

| b (Å) | 8.3972 (3) |

| c (Å) | 13.0871 (4) |

| β (°) | 108.040 (4) |

| Volume (ų) | 1495.90 (10) |

| Z | 4 |

Data obtained from the publication by Pokhodylo et al. (2021).[3]

Conformation of the Cyclopropyl Group:

In this structure, the cyclopropyl ring is oriented almost perpendicular to the plane of the phenyl ring, with a dihedral angle of 87.9 (1)°.[3] The dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring is 55.6 (1)°.[3] This "bisected" conformation, where the plane of the adjacent π-system (the triazole ring) eclipses one of the C-C bonds of the cyclopropane, is a common and energetically favorable arrangement. This orientation allows for maximal overlap between the Walsh orbitals of the cyclopropane ring and the π-orbitals of the triazole ring, a phenomenon known as σ-π conjugation. This electronic interaction can significantly influence the reactivity and pharmacological properties of the molecule.

Intermolecular Interactions:

The crystal packing of this triazole derivative is stabilized by a network of O—H···O and C—H···N interactions, forming infinite ribbons.[3] This highlights the importance of even weak hydrogen bonds in directing the supramolecular assembly.

V. The Integrated Picture: Predicting the Crystal Structure of a Cyclopropyl-Isoxazole Derivative

By amalgamating the structural insights from our two case studies, we can construct a well-informed hypothesis regarding the likely crystal structure of a hypothetical N-aryl-5-cyclopropylisoxazole-4-carboxamide.

-

Molecular Conformation: We would anticipate a non-planar overall conformation, with a significant dihedral angle between the isoxazole and aryl rings, driven by steric interactions. The cyclopropyl group would likely adopt a bisected conformation relative to the isoxazole ring to maximize σ-π conjugation.

-

Intermolecular Interactions: The primary packing motif would almost certainly be driven by N—H···O hydrogen bonds between the amide functionalities, leading to the formation of one-dimensional chains or tapes. Additional weaker interactions, such as C—H···O and C—H···N contacts involving the cyclopropyl and isoxazole rings, would further stabilize the three-dimensional lattice. π-π stacking interactions between the aryl rings may also play a role, depending on the substitution pattern.

VI. Conclusion: From Atomic Coordinates to Therapeutic Innovation

The determination of the crystal structure of cyclopropyl-isoxazole derivatives provides an atomic-level blueprint that is invaluable for understanding their chemical behavior and biological activity. The insights gleaned from single-crystal X-ray diffraction—from the preferred conformation of the cyclopropyl group to the intricate network of intermolecular interactions—empower medicinal chemists to engage in true structure-based drug design. This knowledge facilitates the rational modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a promising lead compound to a life-changing therapeutic agent. While a definitive crystal structure for a simple cyclopropyl-isoxazole remains to be publicly deposited, the principles and comparative analyses outlined in this guide provide a robust framework for its future elucidation and for the continued exploration of this exceptionally promising class of molecules.

References

-

Pokhodylo, N., Shyyka, I. Y., & Finiuk, N. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1020. [Link]

-

Wang, L., Liu, X.-Y., Li, Z.-W., & Zhang, S.-Y. (2012). 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1450. [Link]

- Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(1), 136-148.

- Arora, P., & Arora, V. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 139, 945-964.

-

Wikipedia. (2023). Isoxazole. [Link]

- Bauld, N. L., McDermed, J. D., Hudson, C. E., Rim, Y. S., Zoeller, J., Jr, Gordon, R. D., & Hyde, J. S. (1969). Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society, 91(24), 6666–6672.

- Khatun, N., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.

- Al-Ostoot, F. H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Journal of Pharmaceutical Sciences, 11(1), 17.

- Kaur, R., & Kumar, K. (2024). Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews, 6(1), 1-22.

- Neetha S., et al. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Journal of Molecular Structure, 1315, 138303.

- Sharma, V., Kumar, P., & Pathak, D. (2010). Isoxazole: A versatile molecule in the field of medicinal chemistry. Mini reviews in medicinal chemistry, 10(1), 63-76.

- Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(6), 6828-6836.

- Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

- LibreTexts. (2024). 4.

- Li, Y., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15136-15145.

- Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83.

- BenchChem. (2025).

- Ohishi, H., et al. (2018). The cyclopropylic strain-based conformational restriction. Bioorganic & Medicinal Chemistry, 26(15), 4423-4435.

- Singh, U. P., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. The Journal of Organic Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 5-Trimethylsilyl-isoxazoles

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif of immense importance in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant drugs.[1][2] The synthesis of 5-substituted isoxazoles, in particular, is a key objective for generating molecular diversity and tuning pharmacological activity.

Traditional methods for isoxazole synthesis can be limited in scope and functional group tolerance. Modern cross-coupling strategies offer a more versatile and efficient approach. This guide focuses on the use of 5-trimethylsilyl (TMS) isoxazoles as robust and versatile building blocks for the synthesis of 5-aryl- and 5-heteroaryl isoxazoles via palladium-catalyzed cross-coupling reactions. The C(sp²)-Si bond, when activated, serves as an effective surrogate for organometallic reagents like those based on boron or tin, offering advantages in stability, lower toxicity, and ease of handling.

PART 1: The Core Reaction - Hiyama-Type Cross-Coupling

The primary transformation discussed herein is the Hiyama cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between an organosilicon compound (the 5-trimethylsilyl-isoxazole) and an organic halide (the aryl/heteroaryl coupling partner).[3][4][5]

The Underlying Mechanism: Activating the C-Si Bond

A fundamental challenge in using organosilanes for cross-coupling is the inherent strength and low polarity of the carbon-silicon bond, which makes the organic group slow to transfer to the palladium catalyst (transmetalation). The Hiyama coupling overcomes this barrier through the use of a nucleophilic activator, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[4][6][7]

The Causality Explained:

-

Fluoride Activation: The fluoride ion coordinates to the silicon atom of the 5-TMS-isoxazole. This forms a hypervalent, pentacoordinate silicate intermediate.[6][8] This structural change dramatically increases the electron density on the silicon and polarizes the C-Si bond, effectively rendering the isoxazole moiety more nucleophilic.

-

The Catalytic Cycle: The reaction proceeds via a standard palladium catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3][6]

-

Transmetalation: The activated pentacoordinate isoxazolyl-silicate transfers the isoxazole group to the Pd(II) center, displacing the halide. This is typically the rate-determining step.[3]

-

Reductive Elimination: The two organic partners (the aryl group and the isoxazole) are eliminated from the palladium center, forming the desired C-C bond of the 5-aryl-isoxazole product and regenerating the Pd(0) catalyst.[6][8]

-

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps of the fluoride-activated Hiyama coupling mechanism.

Caption: Standard experimental workflow for Hiyama cross-coupling.

Representative Protocol: Synthesis of 3-Methyl-5-(4-methoxyphenyl)isoxazole

This protocol details the coupling of 3-methyl-5-trimethylsilylisoxazole with 4-iodoanisole. It is designed as a robust starting point for optimization.

Materials:

-

3-Methyl-5-trimethylsilylisoxazole (1.0 equiv)

-

4-Iodoanisole (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene [dppf] (10 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.5 equiv)

-

Anhydrous 1,4-Dioxane or THF

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-methyl-5-trimethylsilylisoxazole, 4-iodoanisole (if solid), Pd(OAc)₂, and dppf.

-

Inerting: Seal the vessel and connect it to a Schlenk line. Evacuate the atmosphere and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an inert environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (or THF) to achieve a substrate concentration of approximately 0.1 M. If 4-iodoanisole is a liquid, add it via syringe at this stage.

-

Activation & Initiation: Add the 1 M solution of TBAF in THF dropwise via syringe. The solution may change color upon addition.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 60-80 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS to observe the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-isoxazole product.

Self-Validation & Causality:

-

Why an inert atmosphere? The Pd(0) catalytic species is sensitive to oxidation, which can deactivate the catalyst. Running the reaction under argon or nitrogen is crucial for consistent results. * Why anhydrous solvent? The pentacoordinate silicate intermediate is moisture-sensitive. Water can lead to competitive protodesilylation of the starting material, reducing the yield of the desired coupled product.

-

Why dppf as a ligand? Dppf is a robust, electron-rich ferrocenyl phosphine ligand that stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps, making it effective for a wide range of cross-coupling reactions. [5]Other ligands, such as triphenylphosphine (PPh₃) or bulky biarylphosphines (e.g., XPhos), can also be screened.

-

Why an excess of aryl halide and TBAF? Using a slight excess of the aryl halide ensures complete consumption of the limiting silyl-isoxazole. A larger excess of TBAF is required to drive the formation of the active silicate intermediate. [5]

Data Summary: Representative Conditions for Hiyama-Type Couplings

This table summarizes typical conditions for related Hiyama couplings, providing a basis for optimizing the reaction of 5-TMS-isoxazoles.

| Organosilane Partner | Electrophile | Pd Catalyst (mol%) | Ligand (mol%) | Activator (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Iodoazetidine | Aryl-Si(OEt)₃ | Pd(OAc)₂ (5) | dppf (10) | TBAF (2.5) | Dioxane | 60 | 30-88 | [5] |

| Aryl-Si(OMe)₃ | 4-Iodoanisole | Pd-LHMS-3 | - | 2 M NaOH | Water | Reflux | ~90 | [6] |

| Chloro-pyridyl-SiMe₃ | 4-Iodofluorobenzene | PdCl₂(PPh₃)₂ (5) | - | TBAF (2.0) | THF | 60 | 60-80 | [9] |

| Isoxazolyl-Si(Me)₂OH | Aryl Iodides | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | TBAF (2.0) | THF | 50 | 55-90 |

Note: This table presents data from analogous systems to guide experimental design.

PART 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient activation of C-Si bond. 3. Poor quality solvent or reagents. | 1. Ensure a rigorously inert atmosphere. Use a fresh catalyst source or a pre-catalyst. 2. Use freshly opened or titrated TBAF solution. Consider CsF as an alternative activator. 3. Use freshly distilled, anhydrous solvents. |

| Protodesilylation | Presence of moisture or protic sources in the reaction. | 1. Use oven-dried glassware. 2. Ensure all solvents and reagents are strictly anhydrous. 3. Add molecular sieves to the reaction mixture. |

| Homocoupling of Aryl Halide | Reductive elimination from a diaryl-Pd(II) intermediate. | 1. Lower the reaction temperature. 2. Screen different ligands that favor reductive elimination of the desired product. |

| Decomposition of Catalyst | Reaction temperature is too high, leading to palladium black formation. | 1. Lower the reaction temperature. 2. Use a more robust ligand system (e.g., biarylphosphine ligands). |

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. National Center for Biotechnology Information. [Link]

-

The Hiyama Cross-Coupling Reaction: New Discoveries. MDPI. [Link]

-

Hiyama Coupling. Organic Chemistry Portal. [Link]

-

Hiyama coupling. Wikipedia. [Link]

-

Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed. [Link]

-

Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Center for Biotechnology Information. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]

-

Scheme 3 Three phase test of the Hiyama coupling of 4-iodoanisole with... ResearchGate. [Link]

-

The Hiyama Cross-Coupling Reaction: New Discoveries. academica.edu. [Link]

-

Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

-

Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKAT USA, Inc.. [Link]

-

The Preparation of 5‐Aryl‐5‐methyl‐4,5‐dihydroisoxazoles from Dilithiated C(α),O‐Oximes and Select Acetyl Ketones. Sci-Hub. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Center for Biotechnology Information. [Link]

-

Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-substituted fluorine imidazolium/triazolium salt derivatives: synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. preprints.org [preprints.org]

- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Fluoride-Activated Suzuki-Miyaura Coupling of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole

Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 3-cyclopropyl-5-trimethylsilanyl-isoxazole with various arylboronic acids. The 3-cyclopropyl-5-aryl-isoxazole scaffold is a privileged motif in modern drug discovery, offering a unique combination of metabolic stability, desirable physicochemical properties, and versatile biological activity. Traditional Suzuki-Miyaura couplings rely on halide or triflate leaving groups. This guide details a fluoride-activated protocol, analogous to the Hiyama coupling, that leverages the trimethylsilyl group as a synthetic handle. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, guidance on reaction optimization, and troubleshooting strategies to empower researchers in medicinal chemistry and materials science.

Scientific Rationale and Mechanistic Overview

The isoxazole ring system is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for amide or ester groups, coupled with its favorable electronic properties, makes it a highly sought-after heterocyclic core. The addition of a cyclopropyl group at the 3-position often enhances metabolic stability and can improve binding affinity to biological targets.[1]

The Suzuki-Miyaura reaction is a paramount tool for forging C(sp²)–C(sp²) bonds.[2] However, the direct coupling of a C–Si bond is not a standard Suzuki-Miyaura transformation. Instead, it operates via a mechanism more closely related to the Hiyama coupling, which requires an activating agent to render the C–Si bond labile for transmetalation.[3][4]

The Dual Role of Fluoride and Base

For this specific transformation, two key activation steps must occur simultaneously:

-

Activation of the Organosilane: The C(sp²)–Si bond is strong and requires activation to participate in the catalytic cycle. A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom.[4][5] This forms a hypervalent, pentacoordinate silicate intermediate. This species is significantly more nucleophilic and is capable of transferring the isoxazole moiety to the palladium(II) center during the transmetalation step.

-

Activation of the Boronic Acid: A base is required to activate the arylboronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step of the Suzuki-Miyaura cycle.[6][7][8]

The Catalytic Cycle

The overall catalytic process can be visualized as a hybrid of the Hiyama and Suzuki-Miyaura cycles. While the electrophile in a standard Hiyama coupling is an organic halide, here we adapt the principles for coupling with an organoboron reagent.

The proposed cycle involves three main stages:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar¹-X). Note: In this specific protocol, we are coupling an organosilane with an organoboron reagent. A more accurate representation involves the formation of an active palladium species that can engage in transmetalation with both activated partners. For clarity, we present a simplified cycle where the palladium center engages both coupling partners.

-

Transmetalation: This is the key step where the two activation pathways converge. The Pd(II) intermediate undergoes sequential or competitive transmetalation first with the activated boronate and then with the activated hypervalent silicate.

-

Reductive Elimination: The two organic fragments (aryl and isoxazolyl) on the Pd(II) center are eliminated to form the new C–C bond, regenerating the active Pd(0) catalyst.[9]

Figure 1: Conceptual catalytic cycle for the fluoride-activated cross-coupling.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of 3-cyclopropyl-5-trimethylsilanyl-isoxazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment

-

Reagents:

-

3-Cyclopropyl-5-trimethylsilanyl-isoxazole (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos (4-10 mol%) or other suitable phosphine ligand

-

Cesium fluoride (CsF) (2.0–3.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

-

Equipment:

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere line (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Step-by-Step Methodology

Figure 2: Step-by-step experimental workflow diagram.

-